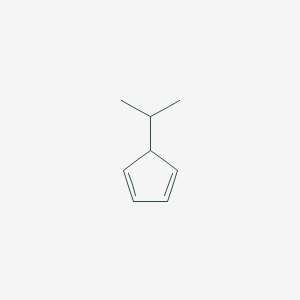

5-Isopropyl-cyclopentadiene

Description

Historical Context and Evolution of Cyclopentadienyl (B1206354) Ligands in Coordination Chemistry

The field of organometallic chemistry was revolutionized by the discovery of ferrocene (B1249389), a highly stable "sandwich" compound, in the mid-20th century. This seminal discovery unveiled the vast potential of cyclopentadienyl (Cp) anions as versatile ligands in coordination chemistry. nih.gov The aromatic and electron-rich nature of the cyclopentadienyl ring allows it to form stable complexes with a wide array of transition metals. nih.gov These ligands are capable of bonding to metal centers in various modes, with the η5-coordination, where all five carbon atoms of the ring are bonded to the metal, being the most common. researchgate.net This strong metal-ligand interaction contributes to the thermal stability of many cyclopentadienyl complexes. nih.gov

The initial focus on the unsubstituted cyclopentadienyl ligand soon expanded to include a diverse range of substituted derivatives. uni-saarland.de These modifications opened up new avenues for fine-tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity and catalytic activity. nih.govresearchgate.net The introduction of substituents onto the cyclopentadienyl ring allows for precise control over the ligand's properties, which in turn affects the stability and reactivity of the corresponding metal complex. uni-saarland.deresearchgate.net

The Significance of Substituted Cyclopentadienes in Modern Chemical Research

Substituted cyclopentadienes have become indispensable tools in modern chemical research, offering a powerful strategy to modulate the characteristics of metal complexes. researchgate.net By introducing various functional groups to the cyclopentadienyl ring, chemists can systematically alter the steric bulk and electronic nature of the ligand. nih.govuni-saarland.de For instance, electron-donating groups enhance the electron density at the metal center, which can influence the complex's redox properties and its ability to participate in catalytic cycles. nih.gov Conversely, electron-withdrawing groups can make the metal center more electrophilic.

The steric hindrance provided by bulky substituents on the cyclopentadienyl ring plays a crucial role in stabilizing reactive metal centers and controlling the selectivity of catalytic reactions. mostwiedzy.pl These bulky ligands can create a specific coordination environment around the metal, preventing unwanted side reactions and directing the approach of substrates. This level of control is paramount in fields such as polymerization catalysis and asymmetric synthesis, where the precise architecture of the catalyst determines the properties of the resulting polymer or the enantiomeric excess of the product.

Academic Rationale for Investigating 5-Isopropyl-cyclopentadiene

The investigation of this compound is driven by the desire to systematically understand the influence of a moderately bulky and electron-donating alkyl group on the properties and reactivity of cyclopentadienyl metal complexes. The isopropyl group, while not as sterically demanding as a tert-butyl group, provides a distinct steric and electronic profile compared to the widely studied methyl group in pentamethylcyclopentadienyl (Cp*) ligands. mostwiedzy.plrsc.org

The key motivations for studying this compound include:

Tuning Steric and Electronic Properties: The isopropyl substituent allows for a nuanced adjustment of the ligand's steric bulk and electron-donating capacity. This enables a more subtle modulation of the metal center's reactivity compared to ligands with either very small or very large substituents. nih.govrsc.org

Influencing Reaction Selectivity: The presence of the isopropyl group can impact the regioselectivity and stereoselectivity of reactions catalyzed by its corresponding metal complexes. uni-saarland.de Studying these effects provides valuable insights into the mechanisms of catalytic transformations.

Precursor to Novel Catalysts: this compound serves as a precursor for the synthesis of new metallacycles and organometallic catalysts. uni-saarland.de The properties of these catalysts can then be correlated with the specific attributes of the isopropyl-substituted ligand.

Fundamental Interaction Studies: Research into the interactions of this compound with various electrophiles and nucleophiles contributes to a fundamental understanding of its chemical behavior and its potential role in synthetic pathways. uni-saarland.de

Overview of Research Directions for this compound

The research landscape for this compound is multifaceted, with several key areas of investigation:

Synthesis and Characterization of Novel Metal Complexes: A primary focus is the synthesis and structural characterization of new transition metal and main group element complexes bearing the 5-isopropyl-cyclopentadienyl ligand. This includes the preparation of "half-sandwich" and "sandwich" (metallocene) complexes.

Catalytic Applications: A significant research direction involves exploring the catalytic activity of 5-isopropyl-cyclopentadienyl metal complexes in various organic transformations. This includes their potential use in polymerization, hydrogenation, and other catalytic cycles where the ligand's steric and electronic properties can influence efficiency and selectivity.

Diels-Alder Reactions: The diene nature of this compound makes it a valuable substrate for Diels-Alder reactions. uni-saarland.de Research in this area focuses on understanding how the isopropyl group affects the kinetics, regioselectivity, and stereoselectivity of these cycloaddition reactions. uni-saarland.deglobalresearchonline.net

Mechanistic Studies: Elucidating the reaction mechanisms of processes involving this compound and its metal complexes is a crucial aspect of the research. This includes studying sigmatropic rearrangements and the role of the ligand in influencing the steps of a catalytic cycle. uni-saarland.de

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | 5-propan-2-ylcyclopenta-1,3-diene |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.18 g/mol |

| CAS Number | 57649-49-7 |

| Boiling Point | 32-34 °C at 23 mmHg |

A common synthetic route to this compound involves the reduction of 6,6-dimethylfulvene (B1295306). researchgate.net The table below outlines the reactants and products of this synthesis.

| Reactant | Product |

| 6,6-Dimethylfulvene | This compound |

| Lithium aluminum hydride |

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylcyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-7(2)8-5-3-4-6-8/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIGYQZQDNHNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400182 | |

| Record name | 5-isopropyl-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57649-49-7 | |

| Record name | 5-isopropyl-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isopropyl Cyclopentadiene and Its Derivatives

Direct Alkylation Strategies for Cyclopentadiene (B3395910) Derivatives

Direct alkylation stands as a primary and straightforward method for synthesizing 5-isopropyl-cyclopentadiene. This approach hinges on the generation of the cyclopentadienyl (B1206354) anion, which then acts as a nucleophile to attack an isopropyl electrophile. However, controlling the regioselectivity and the subsequent isomerization of the product is a significant challenge.

Alkylation of Cyclopentadiene Anions with Isopropyl Halides

The fundamental principle of this method involves the deprotonation of cyclopentadiene to form the aromatic cyclopentadienyl anion, which is then alkylated with an isopropyl halide. The synthesis of substituted cyclopentadiene monomers is primarily achieved by reacting cyclopentadiene with an electrophilic reagent, such as a halohydrocarbon, in the presence of a base. google.com

The process typically begins with the formation of the cyclopentadienyl anion using a suitable base. Common bases include alkali metal hydroxides like potassium hydroxide (B78521) (KOH) or organometallic reagents such as n-butyllithium. google.comgoogle.com This anion is then reacted with an alkylating agent like 2-bromopropane (B125204) to introduce the isopropyl group. google.com The initial product formed is the 5-substituted isomer, which can then rearrange. google.com

A general scheme for this reaction is as follows:

Anion Formation: Cyclopentadiene + Base → Cyclopentadienyl Anion

Alkylation: Cyclopentadienyl Anion + Isopropyl Halide → Isopropyl-cyclopentadiene

This method is not limited to mono-alkylation. For instance, the synthesis of pentaisopropyl cyclopentadiene has been achieved by reacting lithiated or sodiated tetraisopropyl cyclopentadienide (B1229720) with 2-bromopropane. uni-saarland.de

Regioselective Synthesis of this compound

Achieving high regioselectivity, particularly for the 1-isopropylcyclopentadiene isomer, is often the main goal. A patented method describes a one-step process to achieve high selectivity by carefully controlling the reaction conditions. google.com This method involves adding cyclopentadiene monomer to a slurry of dimethyl sulfoxide, 2-bromopropane, and potassium hydroxide. google.com This specific order of addition is crucial; by adding the cyclopentadiene last, the formation of undesired 2-position isomers is minimized at the beginning of the reaction. google.com

The choice of base and solvent system also plays a role. The use of a Lewis base, such as an ether, can influence the reaction to favor monosubstitution over geminal (disubstituted on the same carbon) substitution. google.com

Control of Isomer Distribution in Direct Synthesis

A significant challenge in the direct synthesis of isopropylcyclopentadiene is the formation of a mixture of isomers: 1-isopropyl-cyclopentadiene, 2-isopropyl-cyclopentadiene, and this compound. google.com The initial kinetic product of alkylation is the 5-isomer, which is often not the desired product. This isomer can then undergo a google.comprepchem.com-sigmatropic shift to form the more thermodynamically stable 1- and 2-isomers. google.com Under equilibrium conditions, the mixture predominantly contains the 1- and 2-isomers. google.com

Controlling this isomer distribution is key to obtaining a pure product. Research has shown that several factors can be manipulated:

Reaction Temperature: Lower temperatures can help to isolate the kinetic product (5-isomer) before it isomerizes. A patented process describes an isomerization step where heating the mixture to between 12°C and 25°C can selectively convert the 5-isopropylcyclopentadiene to the desired 1-isopropylcyclopentadiene. google.com

Order of Reagent Addition: As mentioned previously, adding cyclopentadiene to a mixture of the base and alkylating agent can suppress the formation of the 2-isomer. google.com

Reaction Time: By monitoring the reaction using techniques like HPLC, the reaction can be stopped when the highest selectivity for the 1-isomer is achieved, before the concentration of the 2-isomer increases significantly. google.com

Table 1: Influence of Reaction Conditions on Isomer Distribution

| Comparative Example | Key Condition | 1-isomer (%) | 2-isomer (%) | 5-isomer (%) | Source |

|---|---|---|---|---|---|

| 1 | Cyclopentadiene added at once, then KOH in batches | 76.74 | 10.64 | 0.12 | google.com |

Reductive and Addition-Based Synthetic Routes

Alternative synthetic pathways to direct alkylation involve the transformation of functionalized cyclopentadiene precursors, such as fulvenes, or the construction of the substituted ring system through cycloaddition reactions.

Synthesis from Fulvene Precursors via Reduction

An effective method for preparing this compound is through the reduction of 6,6-dimethylfulvene (B1295306). prepchem.com Fulvenes are cross-conjugated olefins that can be synthesized by the condensation of ketones or aldehydes with cyclopentadiene. nih.govnih.gov

In a specific preparation, a solution of 6,6-dimethylfulvene in anhydrous ether is treated with lithium aluminum hydride (LiAlH₄). prepchem.com The reaction is exothermic and results in the formation of a colorless precipitate. After the reaction is complete, the intermediate is decomposed to yield this compound. This method has been reported to produce the target compound with a high yield of 71%. prepchem.com

Table 2: Synthesis of this compound via Fulvene Reduction

| Precursor | Reagent | Solvent | Yield (%) | Product | Source |

|---|

Diels-Alder Strategies for Isopropyl Group Incorporation

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, offers a strategic approach for incorporating an isopropyl group into a cyclopentadiene-derived framework. nih.govnih.gov Cyclopentadiene is a highly reactive diene in these cycloadditions. nih.govrsc.org

This strategy can be implemented in two main ways:

Using an Isopropyl-Substituted Dienophile: Reacting cyclopentadiene with a dienophile that already contains an isopropyl group. For example, the Diels-Alder reaction between cyclopentadiene and isopropyl 3-nitroprop-2-enate has been studied, demonstrating the feasibility of incorporating the isopropyl moiety in this manner. nih.gov

Using an Isopropyl-Substituted Cyclopentadiene: Reacting an already synthesized isopropyl-cyclopentadiene isomer with a dienophile. This is less a synthesis of the initial compound and more a method for creating more complex structures from it. The reaction of methylcyclopentadiene (B1197316) with methyl acrylate (B77674), for instance, results in a complex mixture of endo and exo adducts from the different isomers of the diene. nih.gov

A key challenge in Diels-Alder reactions involving substituted cyclopentadienes is controlling the stereoselectivity (endo/exo ratio) and regioselectivity. The use of Lewis acid catalysts can accelerate the Diels-Alder reaction, sometimes without increasing the rate of the competing google.comprepchem.com-sigmatropic shift of the diene, which can help in controlling the isomeric form of the diene that reacts. nih.gov

Reactivity and Mechanistic Insights into 5 Isopropyl Cyclopentadiene

Cycloaddition Reactions of 5-Isopropyl-cyclopentadiene

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental transformations for the construction of cyclic systems. libretexts.orglibretexts.org The presence of an isopropyl group at the 5-position of the cyclopentadiene (B3395910) ring introduces specific steric and electronic effects that modulate its reactivity.

Diels-Alder Reactivity and the Influence of Isopropyl Substitution

Cyclopentadiene is known for its high reactivity in normal electron-demand Diels-Alder reactions. nih.gov This high reactivity is attributed to its fixed s-cis conformation, which is ideal for the [4+2] cycloaddition. msu.edu The introduction of an isopropyl group at the C5 position can influence the π-facial selectivity of the cycloaddition. Studies on 5-substituted cyclopentadienes have shown that the substituent at this position can direct the incoming dienophile to either the syn or anti face of the diene. nih.gov

The electronic nature of the dienophile plays a crucial role. While cyclopentadiene itself reacts readily with electron-deficient dienophiles, the presence of the electron-donating isopropyl group can further enhance this reactivity in normal electron-demand Diels-Alder reactions. Conversely, for inverse electron-demand Diels-Alder reactions, where the diene is electron-poor and the dienophile is electron-rich, the isopropyl group would be expected to decrease the reaction rate.

Regioselectivity and Stereoselectivity in Cycloadditions Involving this compound

In Diels-Alder reactions, regioselectivity refers to the orientation of the dienophile relative to the diene, while stereoselectivity pertains to the three-dimensional arrangement of the atoms in the product. For 5-substituted cyclopentadienes, the major regioisomer formed is typically the one where the substituent is directed away from the newly forming six-membered ring.

Stereoselectivity in Diels-Alder reactions often favors the endo product due to secondary orbital interactions, especially under kinetic control. libretexts.org However, the bulkier exo isomer is thermodynamically more stable. The presence of the isopropyl group can influence this endo/exo selectivity. Lewis acid catalysis can significantly enhance the endo selectivity in Diels-Alder reactions of 5-substituted cyclopentadienes. nih.gov For instance, the AlCl₃-catalyzed reaction of 5-(benzyloxymethyl)cyclopentadiene with an acrylate (B77674) ester yields predominantly the endo adduct. nih.gov This is because Lewis acids accelerate the cycloaddition rate without affecting the rate of the competing mdpi.comlibretexts.org-sigmatropic shift, allowing the reaction to proceed at lower temperatures where the 5-substituted isomer is favored. nih.gov

| Control | Favored Product | Reason |

|---|---|---|

| Kinetic | Endo | Secondary orbital interactions |

| Thermodynamic | Exo | Steric stability |

Mechanistic Studies of Polar Diels-Alder Reactions

The mechanism of Diels-Alder reactions can be influenced by the polarity of the reactants and the solvent. In reactions involving polar components, such as cyclopentadiene and a nitroalkene like isopropyl 3-nitroprop-2-enate, the reaction can proceed through a polar, one-step mechanism in less polar solvents. mdpi.com However, in more polar solvents, the formation of zwitterionic intermediates becomes a possibility. mdpi.com

Computational studies, such as those using density functional theory (DFT), have provided valuable insights into these mechanisms. For the reaction between cyclopentadiene and isopropyl 3-nitroprop-2-enate, calculations have shown that in a non-polar solvent like dichloromethane (B109758) (DCM), the reaction follows a concerted, polar mechanism. mdpi.comresearchgate.net In the presence of a Lewis acid catalyst like BF₃, the mechanism can shift to a stepwise pathway involving a zwitterionic intermediate. mdpi.com These studies highlight the tunable nature of the Diels-Alder reaction mechanism based on the reaction conditions.

Sigmatropic Rearrangements in Isopropyl-substituted Cyclopentadienes

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orgnumberanalytics.com In substituted cyclopentadienes, these rearrangements are facile and lead to a mixture of isomers.

Exploration ofmdpi.comlibretexts.org-Sigmatropic Hydrogen and Alkyl Shifts

In the context of substituted cyclopentadienes, mdpi.comlibretexts.org-sigmatropic shifts are particularly common. libretexts.orgwikipedia.orglibretexts.org These rearrangements involve the migration of a substituent (hydrogen or an alkyl group) from the 5-position to a new position on the cyclopentadienyl (B1206354) ring. For instance, 5-methyl-1,3-cyclopentadiene rapidly rearranges at room temperature to form a mixture of 1-methyl-, 2-methyl-, and 5-methylcyclopentadiene. libretexts.orglibretexts.org This occurs via a suprafacial mdpi.comlibretexts.org-hydrogen shift, a process that is thermally allowed by the Woodward-Hoffmann rules. stereoelectronics.org

While mdpi.comlibretexts.org-hydrogen shifts are very common, mdpi.comlibretexts.org-alkyl shifts are also observed in cyclic systems, though they are generally slower. wikipedia.org The migratory aptitude in these shifts generally follows the order: carbonyl and carboxyl > hydride > phenyl and vinyl >> alkyl. wikipedia.org This indicates that a mdpi.comlibretexts.org-hydrogen shift would be significantly faster than a mdpi.comlibretexts.org-isopropyl shift.

Impact of Isopropyl Group on Rearrangement Barriers and Dynamics

The presence of an isopropyl group at the 5-position of cyclopentadiene influences the dynamics of sigmatropic rearrangements. The equilibrium between the different isomers (1-isopropyl-, 2-isopropyl-, and this compound) is governed by the relative thermodynamic stabilities and the energy barriers for the interconverting mdpi.comlibretexts.org-shifts.

Electrophilic and Nucleophilic Reactions of the Cyclopentadiene Ring

The cyclopentadiene ring, with its conjugated diene system, is inherently electron-rich and participates in a range of reactions. The presence of an electron-donating isopropyl group at the sp³-hybridized C5 position further enhances this electron density through inductive effects and hyperconjugation.

The conjugated π-system of this compound makes it a highly reactive diene, particularly in cycloaddition reactions. The primary mode of reaction for this electron-rich system is the Diels-Alder reaction, a [4+2] cycloaddition, where it typically acts as the nucleophile. nih.govnih.gov The electron-donating nature of the isopropyl group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating reactions with electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. encyclopedia.pub

Computational studies on similar systems, such as the reaction of cyclopentadiene with isopropyl 3-nitroprop-2-enate, have shown that the cyclopentadiene moiety indeed behaves as the nucleophilic component. nih.gov In such reactions, the most nucleophilic center of the diene attacks the most electrophilic center of the dienophile. nih.gov The reaction of this compound with various dienophiles, such as maleic anhydride, leads to the formation of bicyclic adducts. wikipedia.org The stereoselectivity of these reactions, leading to either endo or exo products, is influenced by both electronic and steric factors. While the endo product is often kinetically favored due to secondary orbital interactions, the bulky isopropyl group can introduce steric hindrance that may increase the proportion of the thermodynamically more stable exo product, especially at higher temperatures. sciforum.net

A general scheme for the Diels-Alder reaction of this compound is presented below:

Scheme 1: Diels-Alder Reaction of this compound

In this reaction, this compound reacts with a generic dienophile (R'-CH=CH-R'') to form a substituted norbornene derivative.

The acidity of the C-H bonds at the 5-position of cyclopentadiene is a hallmark of its chemistry, leading to the ready formation of the aromatic cyclopentadienyl anion. For this compound, deprotonation at the 5-position is readily achieved using a variety of bases, such as alkali metals or their hydrides, to form the isopropylcyclopentadienyl anion. This anion is stabilized by the delocalization of the negative charge over the five-membered ring, resulting in an aromatic 6π-electron system.

The formation of alkali metal salts of the isopropylcyclopentadienyl anion is a common synthetic procedure, with sodium sigmaaldrich.com and lithium innovassynth.com salts being commercially available. These anionic species are powerful nucleophiles and are widely used as ligands in organometallic chemistry to synthesize a variety of metal complexes, including substituted vanadocenes and other transition metal sandwich compounds. sigmaaldrich.com

| Anion Formation Data | |

| Precursor | This compound |

| Common Reagents | Sodium (Na), Lithium (Li), Sodium Hydride (NaH), n-Butyllithium (n-BuLi) |

| Product | Isopropylcyclopentadienyl Anion |

| Resulting Salts | Sodium Isopropylcyclopentadienide (C₈H₁₁Na), Lithium Isopropylcyclopentadienyl (C₈H₁₁Li) |

| Key Feature | Formation of a stable, aromatic 6π-electron system. |

The formation of a stable cationic species from this compound is less favorable. Loss of a hydride ion from the 5-position would generate a 4π-electron system, which is anti-aromatic and thus highly unstable. However, studies on heavily substituted cyclopentadienes, such as pentaisopropylcyclopentadiene, suggest that under specific oxidizing conditions, a transient 4π-electron cation with a triplet ground state might be formed. uni-saarland.de The stability of any such cationic intermediate would be influenced by the electronic effects of the substituents. The electron-donating isopropyl group would provide some stabilization to an adjacent positive charge through hyperconjugation. youtube.com

Coordination Chemistry and Organometallic Applications of 5 Isopropyl Cyclopentadiene

Synthesis and Structural Characterization of Metal Complexes

Main Group Element Organometallics Incorporating Isopropylcyclopentadienyl Ligands

The use of bulky cyclopentadienyl (B1206354) ligands, such as those with isopropyl substituents, has been instrumental in stabilizing unusual oxidation states and geometries in main group organometallic chemistry. wikipedia.org These ligands can prevent oligomerization and allow for the isolation of monomeric species. wikipedia.org

The reactivity of organometallic compounds of the alkali and alkaline earth metals is marked by their electropositive character, leading to highly reactive species. fiveable.meyoutube.com For instance, decaisopropylmetallocenes of calcium, strontium, and barium have been synthesized from the direct reaction of the metals with the pentaisopropylcyclopentadienyl radical. uni-kl.de The barium complex, in particular, exhibits a classic metallocene structure. uni-kl.de The reactivity of alkaline earth metals generally increases down the group, a trend that influences the formation and properties of their organometallic derivatives. youtube.comck12.org

In Group 14, the elements silicon, germanium, tin, and lead form a variety of organometallic compounds. libretexts.org The use of sterically demanding ligands like isopropylcyclopentadienyl can stabilize low-valent states. For example, low-valent Group 14 phosphinidenide complexes have been synthesized, exhibiting interesting P–M pπ–pπ interactions. nih.gov The synthesis of a cyclopentadienyl-functionalized silylene has been reported, which can act as a flexible ligand, coordinating to metals through either the silicon or the cyclopentadienyl ring. rsc.orgnih.gov

Transition Metal Complexes (Groups 6-10) with 5-Isopropyl-cyclopentadiene

The 5-isopropyl-cyclopentadienyl ligand has been employed in the synthesis of a range of transition metal complexes, often leading to compounds with unique reactivity and magnetic properties. uni-saarland.de The synthesis and characterization of these complexes are crucial for understanding their potential applications. researchgate.netmdpi.com

In Group 6, a molybdenum complex, 5Cp(CO)3MoMe, has been prepared through the reaction of the sodium salt of pentaisopropylcyclopentadienide with molybdenum hexacarbonyl, followed by the addition of methyl iodide. uni-saarland.de

For Group 10 metals, complexes with aminopyridinato ligands have been synthesized and studied for their catalytic activity in reactions such as aryl-Cl activation and hydrosilane polymerization. elsevierpure.com The synthesis of a cobaltocene (B1669278) analogue, [5CpCpCo]PF6, has been achieved in a one-pot synthesis. uni-saarland.de Similarly, a rhodium complex, [5Cp2Rh]PF6, has also been reported. uni-saarland.de The isopropyl substitution on the cyclopentadienyl ring can enhance the solubility of the resulting metal complexes, which is beneficial for their use as precursors in further reactions. rsc.org

Rare-Earth and Actinide Chemistry with Bulky Isopropylcyclopentadienyl Ligands

The large steric bulk of isopropylcyclopentadienyl ligands is particularly useful in the chemistry of rare-earth and actinide elements. uni-saarland.de These bulky ligands can help to stabilize complexes and prevent unwanted side reactions, leading to compounds with high solubility and reactivity. uni-kl.de The unique electronic and magnetic properties of the f-block elements make their organometallic complexes with bulky cyclopentadienyl ligands a subject of increasing interest, particularly in the search for new catalytic species and materials with interesting magnetic behavior. uni-kl.deuni-saarland.de

Recent research has seen a surge in the synthesis and characterization of organometallic complexes of transuranium actinides, such as neptunium (B1219326) and plutonium, with π-ligands. nih.gov The steric demands of the ligands play a crucial role in the structural features of these complexes, influencing phenomena like the actinide contraction. nih.gov The interaction between the actinide ion and the π-ligand is quite flexible, allowing for the formation of stable bonds across a range of actinide oxidation states. nih.gov The design of multicoordinate ligands is a key strategy for improving the separation of actinides and lanthanides in nuclear waste treatment processes. rsc.org

Rational Design of Ligand Systems for Specific Applications

The ability to rationally design ligand systems is a cornerstone of modern organometallic chemistry, enabling the development of catalysts and materials with specific, tailored properties. youtube.com

Chiral Isopropyl-Substituted Cyclopentadienyl Ligands in Enantioselective Synthesis

Enantioselective catalysis, which aims to produce a single enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. numberanalytics.com A common strategy to achieve this is through the use of chiral coordination complexes, where the chirality is introduced via the ligands. vaia.com Chiral cyclopentadienyl ligands have emerged as powerful tools in this area. researchgate.net

The synthesis of chiral cyclopentadienyl rhodium complexes has been a focus of research, leading to their successful application in enantioselective C-H functionalization reactions. thieme-connect.de By carefully designing the chiral environment around the metal center, it is possible to control the stereochemical outcome of the reaction with high precision. The development of novel chiral cyclopentadienyl ligands, including those with isopropyl substituents, continues to be an active area of research. snnu.edu.cn The use of chiral cations in conjunction with transition metal complexes is another promising strategy for achieving enantioselective catalysis. cam.ac.ukrsc.org

Ansa-Bridged and Constrained Geometry Complexes for Tuned Reactivity

No specific research findings were available for this section.

Functionalized Cyclopentadienyl Ligands with Tethered Heteroatoms

The introduction of functional groups containing heteroatoms onto the cyclopentadienyl ring provides an additional level of control over the properties of the resulting metal complexes. These tethered heteroatoms can coordinate to the metal center, creating a chelate effect that can enhance stability and influence reactivity.

For example, pyrazolyl-substituted cyclopentadienyl ligands have been used to synthesize iron(II) complexes. rsc.org The isopropyl substitution on these ligands was found to improve the solubility of the iron chloride precursor, facilitating the synthesis of various derivatives through ligand exchange. rsc.org In another example, a cyclopentadienyl ligand functionalized with a stannylpropyl group has been synthesized and used to prepare ferrocene (B1249389) and zirconocene (B1252598) derivatives. researchgate.net The presence of the tin atom allows for further synthetic modifications through transmetallation reactions. researchgate.net

The synergy between main group elements and transition metals is a key theme in this area of research. mdpi.com Ligands containing Group 13 elements, for instance, are of growing importance due to their role in catalysis. mdpi.com The ability to functionalize cyclopentadienyl ligands with a wide range of heteroatoms opens up a vast chemical space for the design of novel organometallic complexes with tailored properties.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the elucidation of the molecular structure and dynamic processes of 5-isopropyl-cyclopentadiene. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides a wealth of information regarding the connectivity of atoms, the electronic environment of the nuclei, and the potential for isomeric interconversion.

Elucidation of Isomeric Purity and Molecular Structure via ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra of this compound are expected to be characteristic of its molecular structure, though it is important to note that this compound can exist as a mixture of rapidly interconverting isomers (1-isopropyl-, 2-isopropyl-, and this compound) due to sigmatropic rearrangements. acs.org The 5-substituted isomer is typically the initial product of synthesis. google.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the isopropyl group and the cyclopentadienyl (B1206354) ring protons. The isopropyl group would show a doublet for the six equivalent methyl protons and a septet for the single methine proton, a pattern characteristic of this substituent. The signals for the cyclopentadienyl ring protons would be more complex due to their distinct chemical environments. The allylic proton at the C5 position, directly attached to the isopropyl group, would likely appear as a multiplet at a higher field compared to the vinylic protons. The four vinylic protons would also exhibit complex splitting patterns due to geminal and vicinal coupling. For comparison, the vinylic protons of cyclopentadiene (B3395910) itself resonate around 6.5 ppm, while the methylene (B1212753) protons are found near 3.0 ppm. chemicalbook.comnih.gov The presence of the electron-donating isopropyl group would be expected to cause slight upfield shifts for the ring protons relative to the parent cyclopentadiene.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. One would expect to observe distinct signals for the methyl and methine carbons of the isopropyl group. The cyclopentadienyl ring would show three signals in the 5-isopropyl isomer: one for the sp³-hybridized carbon at the C5 position (expected at a higher field, likely in the range of 40-50 ppm, similar to the methylene carbon in cyclopentadiene which appears around 42 ppm) and two signals for the vinylic carbons in the olefinic region (typically 120-140 ppm). hmdb.caoregonstate.eduspectrabase.com The symmetry of the molecule dictates the number of signals observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Isopropyl-CH₃ | ~1.0 (d) | ~20-25 | Doublet in ¹H NMR due to coupling with the methine proton. |

| Isopropyl-CH | ~2.5-3.0 (sept) | ~30-35 | Septet in ¹H NMR due to coupling with the methyl protons. |

| Ring-H5 | ~2.8-3.2 (m) | ~40-50 | Allylic proton, expected to be a complex multiplet. |

| Ring-H1, H4 | ~6.0-6.5 (m) | ~125-135 | Vinylic protons adjacent to the sp³ carbon. |

| Ring-H2, H3 | ~6.2-6.7 (m) | ~130-140 | Vinylic protons further from the sp³ carbon. |

These are predicted values based on known data for cyclopentadiene and alkyl-substituted derivatives. Actual experimental values may vary. The multiplicity is abbreviated as: d = doublet, sept = septet, m = multiplet.

Dynamic Processes Probed by Variable-Temperature NMR

Cyclopentadiene and its derivatives are well-known to exhibit fluxional behavior, primarily through acs.orglibretexts.org-sigmatropic shifts of substituents around the ring. acs.org This dynamic process leads to the interconversion of the 1-, 2-, and this compound isomers. Variable-temperature (VT) NMR spectroscopy is the principal technique used to study such dynamic equilibria. libretexts.orgslideshare.netyoutube.comyoutube.com

At low temperatures, the rate of this sigmatropic rearrangement would be slow on the NMR timescale, and the spectrum would show distinct signals for each coexisting isomer. As the temperature is increased, the rate of exchange accelerates. This would be observed in the NMR spectrum as a broadening of the signals corresponding to the interconverting protons or carbons. At a sufficiently high temperature, the coalescence point is reached, where the distinct signals for the different isomers merge into a single, time-averaged signal. libretexts.org Analysis of the spectra at different temperatures allows for the determination of the activation energy (ΔG‡) for the rearrangement process using the Eyring equation. youtube.com For many substituted cyclopentadienes, this energy barrier is low enough to observe coalescence within the typical temperature range of NMR spectrometers. acs.org

Solid-State NMR for Complex Characterization

While solution-state NMR provides information about molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the solid phase. nih.gov For a compound like this compound, which may be a liquid at room temperature, ssNMR studies would require low-temperature experiments to solidify the sample.

In the solid state, the anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. wikipedia.org Techniques such as Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. nih.gov

An ssNMR study of this compound could reveal information about the presence of different conformers or polymorphs in the solid state. The chemical shifts in the ssNMR spectrum are sensitive to the local electronic environment, which is influenced by the crystal packing and intermolecular interactions. By comparing the solid-state and solution-state NMR spectra, differences in conformation between the two phases can be identified.

X-ray Diffraction Analysis

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org

Single-Crystal X-ray Diffraction for Precise Molecular Geometries

To date, a single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. Obtaining a suitable single crystal of this compound could be challenging due to its likely low melting point and potential for dimerization. However, if a crystal structure were to be determined, it would provide a wealth of precise data.

This data would include:

Bond lengths: The exact lengths of all carbon-carbon and carbon-hydrogen bonds.

Bond angles: The angles between all bonded atoms, which would reveal any strain in the five-membered ring.

Torsion angles: These would define the precise conformation of the cyclopentadiene ring (e.g., envelope or twisted) and the orientation of the isopropyl group relative to the ring.

This information is invaluable for understanding the fundamental geometry of the molecule, which influences its reactivity and interactions with other molecules.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes an analysis of intermolecular interactions that hold the crystal together. For a nonpolar molecule like this compound, the dominant intermolecular forces would be van der Waals interactions, specifically London dispersion forces. nih.govyoutube.com

The analysis of the crystal packing would focus on:

Closest intermolecular contacts: Identifying the shortest distances between atoms of neighboring molecules.

Stacking arrangements: Determining if the cyclopentadiene rings of adjacent molecules exhibit any π-π stacking interactions. nih.gov

Hydrogen bonding: While conventional hydrogen bonds are absent, weak C-H···π interactions might be present, where a hydrogen atom from one molecule interacts with the π-electron cloud of a neighboring cyclopentadiene ring.

Understanding the crystal packing provides insights into the solid-state properties of the material and can help to rationalize its physical properties, such as melting point and density. The study of intermolecular forces in solids is a key aspect of supramolecular chemistry and materials science. nih.govrsc.org

Determination of Metal-Ligand Bond Lengths and Angles

X-ray crystallography is a powerful tool for the precise determination of molecular structures, including the bond lengths and angles between a metal center and the isopropylcyclopentadienyl ligand. These structural parameters are fundamental to understanding the nature and strength of the metal-ligand bond.

In cyclopentadienyl complexes, the ligand almost invariably binds to the metal in a pentahapto (η⁵) fashion, where all five carbon atoms of the cyclopentadienyl ring are involved in bonding. wikipedia.org The interaction is typically represented as a single line from the metal to the center of the Cp ring. wikipedia.org The metal-to-carbon (M-C) bond distances in these complexes provide direct insight into the bonding. For instance, shorter M-C bonds generally indicate a stronger interaction. researchgate.net The bond lengths are influenced by several factors, including the size of the metal ion, its oxidation state, and the electronic properties of other ligands in the coordination sphere. beloit.edu

Anionic ligands, such as the isopropylcyclopentadienyl anion, tend to form shorter metal-ligand bonds compared to neutral ligands, a phenomenon attributed to a "charge-assisted" bonding interaction. chalmers.se This effect, however, is often subtle, with differences in bond lengths being on the order of 0.02–0.05 Å. researchgate.netchalmers.se The steric bulk of the isopropyl group can also influence the geometry and bond parameters of the resulting complex, potentially leading to slight distortions from the ideal sandwich or half-sandwich structures to minimize steric hindrance. beloit.edu

Detailed crystallographic studies of various metal complexes containing substituted cyclopentadienyl ligands have provided a wealth of data on metal-ligand bond lengths and angles. ucl.ac.ukmdpi.comrsc.org This data is crucial for comparing the bonding of the isopropylcyclopentadienyl ligand with other cyclopentadienyl derivatives and for understanding how the isopropyl substituent electronically and sterically tunes the properties of the metal center.

Table 1: Representative Metal-Ligand Bond Data for Cyclopentadienyl Complexes

| Complex Type | Metal | M-C (Cp) Bond Length (Å) | C-C (Cp Ring) Bond Length (Å) |

| Metallocene | Fe | ~2.04 | ~1.40 |

| Bent Metallocene | Zr | ~2.50 | ~1.41 |

| Half-Sandwich | Mn | ~2.15 | ~1.42 |

Note: The values presented are generalized and can vary based on the specific complex, the metal's oxidation state, and the other ligands present.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an essential spectroscopic technique for the study of species with unpaired electrons, such as free radicals. numberanalytics.comunibo.it It provides detailed information about the electronic structure and environment of the unpaired electron. nih.gov

The isopropylcyclopentadienyl radical can be generated and studied using ESR spectroscopy. libretexts.org The technique is highly sensitive, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org The ESR spectrum of the isopropylcyclopentadienyl radical would arise from the interaction of the unpaired electron with the magnetic field and the various magnetic nuclei within the radical. unibo.it Analysis of the spectrum allows for the identification of the radical and provides insights into the delocalization of the unpaired electron across the cyclopentadienyl ring and the isopropyl substituent. nih.gov

The fine structure observed in an ESR spectrum is due to hyperfine coupling, which is the interaction of the unpaired electron with nearby nuclear spins. nih.govlibretexts.org The magnitude of the hyperfine coupling constant (a) is directly proportional to the spin density of the unpaired electron at a particular nucleus and provides a measure of the extent of electron delocalization. libretexts.org

For the isopropylcyclopentadienyl radical, hyperfine coupling would be expected with the protons on the cyclopentadienyl ring and the protons of the isopropyl group. The number of lines in the spectrum is determined by the number of equivalent nuclei and their spin (I), following the 2nI + 1 rule. libretexts.org The analysis of these hyperfine splittings can reveal the distribution of the unpaired electron within the radical. researchgate.netresearchgate.net For instance, larger coupling constants for the ring protons would indicate significant spin density on the cyclopentadienyl ring. The coupling to the isopropyl protons would provide information on the extent of hyperconjugation, the delocalization of spin density onto the alkyl substituent. ucl.ac.uk

Table 2: Hypothetical Hyperfine Coupling Constants for the Isopropylcyclopentadienyl Radical

| Nucleus | Number of Equivalent Nuclei | Spin (I) | Hyperfine Coupling Constant (a) |

| Ring Protons (α) | 2 | 1/2 | a₁ |

| Ring Protons (β) | 2 | 1/2 | a₂ |

| CH Proton (isopropyl) | 1 | 1/2 | a₃ |

| CH₃ Protons (isopropyl) | 6 | 1/2 | a₄ |

Note: The actual values of a₁, a₂, a₃, and a₄ would need to be determined experimentally and would provide a detailed map of the spin distribution in the radical.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the electronic environment within a molecule.

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes for the cyclopentadienyl ring and the isopropyl group. The C-H stretching vibrations of the sp²-hybridized carbons of the ring would appear at higher frequencies (typically >3000 cm⁻¹) compared to the C-H stretches of the sp³-hybridized carbons of the isopropyl group (typically <3000 cm⁻¹). The C=C stretching vibrations of the diene system within the ring would also give rise to characteristic bands in the 1500-1650 cm⁻¹ region. The bending vibrations of the various C-H bonds and the skeletal vibrations of the ring and isopropyl group would appear at lower frequencies.

In metal carbonyl complexes containing the isopropylcyclopentadienyl ligand, the stretching frequency of the carbonyl (CO) ligands serves as a sensitive probe of the electronic properties of the metal center. libretexts.org The CO ligand can accept electron density from the metal into its π* antibonding orbitals, a process known as π-backbonding. libretexts.orgilpi.com The extent of this backbonding affects the C-O bond strength and, consequently, its stretching frequency (ν(CO)).

An increase in electron donation from the isopropylcyclopentadienyl ligand to the metal center makes the metal more electron-rich. tamu.edu This increased electron density on the metal leads to greater π-backbonding to the CO ligands. ilpi.com As the π* orbitals of CO are populated, the C-O bond is weakened, resulting in a decrease in the ν(CO) stretching frequency. libretexts.orgumb.edu Therefore, by comparing the ν(CO) values of a series of [(η⁵-iPr-Cp)M(CO)ₓ] complexes with their unsubstituted cyclopentadienyl analogues, the relative electron-donating ability of the isopropylcyclopentadienyl ligand can be quantified. A lower ν(CO) for the isopropyl-substituted complex indicates that the isopropylcyclopentadienyl ligand is a stronger electron donor than the unsubstituted cyclopentadienyl ligand. tamu.edu The number and pattern of the CO stretching bands in the IR and Raman spectra can also provide information about the geometry of the metal carbonyl complex. inflibnet.ac.in

Table 3: General Trends in CO Stretching Frequencies in Metal Carbonyl Complexes

| Complex Feature | Effect on π-Backbonding | Effect on ν(CO) | Typical ν(CO) Range (cm⁻¹) |

| Increased negative charge on the complex | Increased | Decrease | Varies with charge |

| More strongly donating ancillary ligands | Increased | Decrease | Dependent on ligand |

| Terminal CO | - | - | 1850-2125 ilpi.com |

| Bridging CO (μ₂) | Weaker C-O bond | Decrease | 1750-1850 ilpi.com |

| Bridging CO (μ₃) | Even weaker C-O bond | Further Decrease | 1600-1675 ilpi.com |

Applications in Advanced Synthetic and Catalytic Processes

5-Isopropyl-cyclopentadiene in Complex Organic Synthesis

The cyclopentadiene (B3395910) core, with its inherent reactivity, serves as a powerful tool for synthetic chemists. The introduction of an isopropyl group at the 5-position modulates this reactivity and provides a handle for further functionalization, making this compound a versatile intermediate in the synthesis of intricate organic molecules.

Utility as a Versatile Intermediate for Constructing Cyclic and Polycyclic Scaffolds

This compound serves as a key starting material for the construction of various cyclic and polycyclic frameworks. Its utility stems from its ability to be readily deprotonated to form the corresponding cyclopentadienyl (B1206354) anion. google.com This anion can then participate in a variety of carbon-carbon bond-forming reactions, leading to the assembly of complex molecular skeletons. For instance, the reaction of the 5-isopropyl-cyclopentadienyl anion with electrophiles such as alkyl halides or carbonyl compounds provides a straightforward route to substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives, which are common motifs in natural products and pharmaceuticals. google.com

The synthesis of substituted cyclopentadiene monomers, including isopropylcyclopentadiene, typically involves the reaction of a cyclopentadiene monomer with an electrophilic reagent like a haloalkane in the presence of a base to generate the cyclopentadiene anion. google.com This process initially forms the 5-position isomer, which can then isomerize to the 1- and 2-position isomers. google.com The preparation of isopropylcyclopentadiene can be achieved by reacting cyclopentadiene with 2-bromopropane (B125204) and potassium hydroxide (B78521) in dimethyl sulfoxide. google.com

Furthermore, the diene unit within the this compound ring system is predisposed to undergo various cycloaddition reactions, providing access to bicyclic and polycyclic structures. These scaffolds are prevalent in a wide range of biologically active molecules and materials with unique properties. The ability to introduce the isopropyl group provides a point of steric and electronic differentiation, influencing the stereochemical outcome of these cycloaddition reactions and enabling the synthesis of specific isomers. The use of cyclic structures as scaffolds is a significant area of research in medicinal chemistry, with cyclic peptides, for example, offering promising frameworks for biopharmaceuticals. mdpi.commdpi.comnih.gov

Enabling Access to Novel Chemical Entities through Diels-Alder Chemistry

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. Cyclopentadiene and its derivatives are highly reactive dienes in this reaction, often leading to high yields under mild conditions. nih.gov this compound is no exception and serves as a valuable diene in Diels-Alder chemistry, enabling the synthesis of a diverse array of norbornene-type adducts.

The presence of the isopropyl group can influence both the rate and the stereoselectivity of the Diels-Alder reaction. The endo/exo selectivity, a key aspect of the stereochemistry of these reactions, can be affected by the steric bulk of the substituent on the diene. sciforum.net For example, in the reaction of cyclopentadiene with maleic anhydride, the endo product is almost exclusively formed at room temperature. sciforum.net However, at higher temperatures, increasing amounts of the more thermodynamically stable exo isomer can be observed. sciforum.netmasterorganicchemistry.com The specific influence of the 5-isopropyl group on the endo/exo ratio in Diels-Alder reactions with various dienophiles is a subject of detailed study, providing a pathway to stereochemically defined polycyclic systems.

The Diels-Alder adducts derived from this compound can serve as versatile intermediates for further synthetic transformations. The strained bicyclic framework of these adducts can be manipulated through various ring-opening and rearrangement reactions, providing access to a wide range of complex and novel chemical entities. This strategy has been successfully employed in the total synthesis of numerous natural products. nih.gov

Catalytic Applications of this compound Metal Complexes

The deprotonated form of this compound, the 5-isopropyl-cyclopentadienyl (iPr-Cp) ligand, readily forms stable complexes with a wide variety of transition metals. gla.ac.uklibretexts.org These metal complexes, often referred to as metallocenes or half-sandwich compounds, have found significant applications in catalysis. libretexts.orgwikipedia.org The isopropyl group on the cyclopentadienyl ring plays a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. uni-saarland.de

Homogeneous Catalysis for Organic Transformations (e.g., Bond Activation, Small Molecule Activation)

Metal complexes bearing the 5-isopropyl-cyclopentadienyl ligand have shown promise in homogeneous catalysis, particularly in reactions involving bond activation and the activation of small molecules. uni-saarland.de The steric bulk of the isopropyl group can create a specific coordination environment around the metal center, promoting certain catalytic pathways while inhibiting others. This can lead to enhanced selectivity in reactions such as C-H bond activation, a challenging but highly desirable transformation in organic synthesis.

While the application of pentaisopropylcyclopentadienyl (⁵Cp) complexes in bond activation processes and homogeneous catalysis is an area that remains largely to be explored, the potential is significant. uni-saarland.de The unique steric and electronic properties of bulky cyclopentadienyl ligands can stabilize highly reactive metal centers, which are essential for the activation of typically inert bonds. wikipedia.org For instance, bulky cyclopentadienyl ligands have been shown to stabilize high-spin complexes and highly unsaturated derivatives, which can be active in processes like nitrogen activation. wikipedia.org

The electronic nature of the iPr-Cp ligand, being a good sigma-donor, can increase the electron density at the metal center, facilitating oxidative addition steps that are often involved in bond activation processes. gla.ac.uk This has implications for the development of catalysts for a variety of organic transformations, including the functionalization of hydrocarbons and the utilization of small molecules like carbon dioxide and dinitrogen.

Use in Olefin Polymerization and Copolymerization Processes

Metallocene catalysts, which are bis(cyclopentadienyl) metal complexes, and half-sandwich cyclopentadienyl complexes are widely used in the polymerization of olefins such as ethylene (B1197577) and propylene (B89431). wikipedia.org The structure of the cyclopentadienyl ligand has a profound impact on the properties of the resulting polymer. The substitution pattern on the cyclopentadienyl ring influences the catalyst's activity, the molecular weight of the polymer, and its stereochemistry (tacticity).

Complexes of the type Cp₂ZrCl₂ and Cp₂TiCl₂, when activated with an aluminoxane, are effective catalysts for olefin polymerization. wikipedia.org The introduction of an isopropyl group on the cyclopentadienyl ring, as in bis(5-isopropyl-cyclopentadienyl)zirconium dichloride, can significantly alter the catalytic performance compared to the unsubstituted analogue. The steric hindrance provided by the isopropyl groups can influence the rate of monomer insertion and chain termination, thereby affecting the polymer's molecular weight and microstructure. This allows for the tailoring of polymer properties for specific applications.

Catalysis in Dehydrogenation, Cross-Coupling, and Other Redox Reactions

Metal complexes containing the 5-isopropyl-cyclopentadienyl ligand are also finding applications in a variety of other redox-based catalytic reactions, including dehydrogenation and cross-coupling reactions. In dehydrogenation reactions, the steric and electronic properties of the iPr-Cp ligand can influence the stability of the metal-hydride intermediates that are formed, thereby affecting the efficiency of the catalytic cycle. For example, iridium complexes have been shown to be effective catalysts for the dehydrogenative oxidation of alcohols. mdpi.com

In the realm of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, palladium and nickel catalysts are often employed. The use of 5-isopropyl-cyclopentadienyl as an ancillary ligand can modulate the reactivity of the metal center, leading to improved catalytic activity and selectivity in reactions such as Suzuki, Heck, and Sonogashira couplings. The electron-donating nature of the iPr-Cp ligand can facilitate the reductive elimination step, which is often the product-forming step in these catalytic cycles. Homogeneous bimetallic catalysts containing iron and palladium or nickel have demonstrated high activity in the dehydrogenative coupling of stannanes. unistra.fr

Furthermore, the unique properties of bulky cyclopentadienyl ligands have enabled the synthesis of novel metal complexes that can participate in unusual redox transformations. For example, the use of a bulky tris(tert-butyl)cyclopentadienyl ligand has led to the isolation of a molecular iron nitrido complex. wikipedia.org While this specific example does not use the 5-isopropyl-cyclopentadienyl ligand, it highlights the potential of sterically demanding cyclopentadienyl ligands in stabilizing reactive species relevant to redox catalysis.

Precursors for Material Science Applications

The compound this compound serves as a valuable precursor in various advanced material science applications. Its utility stems from the reactive nature of the cyclopentadienyl ring, which can be readily functionalized and coordinated to metal centers. This allows for the synthesis of a wide range of organometallic complexes with tailored properties for specific applications, including the formation of metallacycles for catalysis and as a volatile precursor for thin-film deposition techniques.

Role in the Formation of Metallacycles for Catalytic Systems

Metallacycles are a significant class of organometallic compounds characterized by a metal atom incorporated into a cyclic organic framework. These structures are of great interest as they often serve as key intermediates or active catalysts in a variety of chemical transformations. The 5-isopropyl-cyclopentadienyl ligand is instrumental in forming a specific and widely utilized type of metallacycle known as a metallocene.

Metallocenes, such as titanocene (B72419) and zirconocene (B1252598), are sandwich compounds where a central metal atom is bound between two cyclopentadienyl rings. The synthesis of these metallacycles typically involves the reaction of a metal halide, like titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄), with a salt of the cyclopentadienyl ligand. chemicalbook.comwikipedia.org For instance, reacting lithium or sodium 5-isopropyl-cyclopentadienide with TiCl₄ would yield a bis(isopropyl-cyclopentadienyl)titanium dichloride complex, a type of titanocene. chemicalbook.comnih.gov

The isopropyl group on the cyclopentadienyl ring plays a crucial role in modulating the electronic and steric properties of the resulting metallacycle catalyst. This substituent can influence the catalyst's activity, selectivity, and stability. In the field of olefin polymerization, zirconocene-based catalysts containing substituted cyclopentadienyl ligands are of particular importance. mdpi.com For example, zirconocenes bearing isopropyl-substituted cyclopentadienyl rings have been investigated as catalysts for propylene polymerization. clasit.orgnih.gov The steric bulk of the isopropyl groups can direct the stereochemistry of the polymer chain growth, leading to polypropylenes with specific tacticities (e.g., isotactic or syndiotactic). clasit.org The electronic effect of the alkyl substituent can also impact the catalytic activity. mdpi.com

The table below summarizes key aspects of metallocene catalysts derived from substituted cyclopentadienyl ligands, highlighting their application in polymerization.

| Metallocene Type | Metal Center | Ligand Features | Catalytic Application | Reference |

| Zirconocene | Zirconium (Zr) | Contains isopropyl-substituted cyclopentadienyl ligands. | Propylene polymerization, influencing polymer tacticity. | clasit.orgnih.gov |

| Titanocene | Titanium (Ti) | Can be synthesized with various substituted cyclopentadienyl ligands. | General olefin polymerization and other organic transformations. | wikipedia.orgnih.govmdpi.com |

| Supported Zirconocene | Zirconium (Zr) | Zirconocene dichloride supported on silica. | Ethylene polymerization in suspension or gas phase processes. | hhu.de |

These metallacyclic catalysts, activated by co-catalysts like methylaluminoxane (B55162) (MAO), are highly active in producing polymers with controlled microstructures and molecular weights. clasit.orgtripod.com The ability to tune the ligand framework, for instance by introducing substituents like the isopropyl group, is a cornerstone of modern catalyst design in polymer science. rsc.org

Exploration in Atomic Layer Deposition (ALD) for Oxide Film Growth

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision. mdpi.com The process relies on sequential, self-limiting surface reactions between gaseous precursors and the substrate. nih.gov Cyclopentadienyl (Cp) complexes, including those with isopropyl substitutions, have emerged as attractive precursors for ALD due to their volatility and reactivity. nih.gov

Precursors based on this compound are particularly relevant for the deposition of various metal oxide films, which are critical components in microelectronics and other advanced technologies. For example, strontium oxide (SrO) and erbium oxide (Er₂O₃) thin films have been successfully grown using ALD with precursors containing isopropyl-substituted cyclopentadienyl ligands.

In the case of strontium oxide, precursors such as bis(tri-isopropyl-cyclopentadienyl)strontium [Sr(iPr₃Cp)₂] have been developed to overcome the limitations of traditional precursors. clasit.org These cyclopentadienyl-based strontium compounds exhibit higher vapor pressures and lower melting points, making them more suitable for ALD processes. clasit.org They react readily with oxidants like water or ozone to deposit SrO films. wikipedia.org Similarly, for the deposition of erbium oxide, precursors like tris(isopropyl-cyclopentadienyl)erbium [Er(iPrCp)₃] have been evaluated, demonstrating self-limiting growth with both water and ozone as the oxygen source.

The growth rate and properties of the deposited oxide films are highly dependent on the ALD process parameters, including the precursor and oxidant pulse times, purge times, and substrate temperature. The table below provides a summary of typical ALD process parameters for oxide films grown using isopropyl-substituted cyclopentadienyl precursors.

| Oxide Film | Precursor | Oxidant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Reference |

| Strontium Oxide (SrO) | Sr(iPr₃Cp)₂ and related compounds | Ozone, Water | 250 - 350 | Varies with precursor and conditions | wikipedia.orgclasit.org |

| Erbium Oxide (Er₂O₃) | Er(iPrCp)₃ | Ozone, Water | 200 - 400 | Significantly higher with water vs. ozone | |

| Erbium Oxide (Er₂O₃) | Er(MeCp)₃ (Methyl-substituted) | Water | 250 - 300 | ~1.5 | Current time information in Bangalore, IN. |

| Erbium Oxide (Er₂O₃) | Er(MeCp)₃ (Methyl-substituted) | Ozone | 170 - 330 | ~1.2 | nih.gov |

The use of this compound and its derivatives as precursors in ALD allows for the controlled deposition of high-quality oxide films for applications such as high-k dielectrics in transistors and capacitors, as well as in optical and protective coatings. nih.gov The ability to tune the precursor chemistry by modifying the cyclopentadienyl ligand is a key factor in optimizing ALD processes for specific material requirements.

Q & A

Q. Example Optimization Table

| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diels-Alder | 80 | Lewis Acid | 72 | 93 |

| Isomerization | 120 | Thermal | 65 | 88 |

| Catalytic Hydrogenation | 100 | Pd/C | 85 | 97 |

How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound derivatives?

Advanced Research Focus

Structural elucidation relies on multi-spectral analysis:

- NMR : Compare proton environments; the isopropyl group shows distinct doublets (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH) .

- IR : C-H stretching (≈3100 cm⁻¹ for sp² hybridized carbons) and ring vibrations (≈1600 cm⁻¹) confirm cyclopentadiene backbone .

- Contradictions : Discrepancies in literature data may arise from solvent effects or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

What strategies address contradictions in reported thermodynamic stability values for this compound?

Advanced Research Focus

Discrepancies in stability data often stem from experimental design differences:

- Calorimetry vs. Computational Models : Compare experimental ΔHf values (e.g., bomb calorimetry) with density functional theory (DFT) calculations. Address outliers by revisiting assumptions in computational parameters (e.g., basis sets) .

- Sample Purity : Trace impurities (e.g., dimerization byproducts) skew results. Re-evaluate synthesis protocols and employ differential scanning calorimetry (DSC) for phase behavior analysis .

Q. Example Data Comparison

| Study | Method | ΔHf (kJ/mol) | Notes |

|---|---|---|---|

| Smith et al. (2020) | Bomb Calorimetry | 148.3 | High-purity sample |

| Lee et al. (2022) | DFT (B3LYP) | 142.7 | Solvent: None |

How can computational chemistry predict isomerization pathways of this compound under varying conditions?

Advanced Research Focus

Mechanistic studies require:

- Transition State Analysis : Use Gaussian or ORCA software to model activation energies for [1,5]-sigmatropic shifts .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions. Compare gas-phase vs. solution-phase results .

- Kinetic Isotope Effects (KIE) : Validate computational predictions with experimental KIE data from deuterated analogs .

What methodologies enable comparative studies of this compound with analogous alkyl-substituted cyclopentadienes?

Basic Research Focus

Systematic comparisons involve:

Q. Example Reactivity Table

| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 5-Isopropyl | 0.45 | 85 |

| 5-Methyl | 0.62 | 78 |

| 5-tert-Butyl | 0.28 | 92 |

How should researchers design experiments to investigate the environmental degradation pathways of this compound?

Advanced Research Focus

Degradation studies require:

- Photolysis Setup : Use UV lamps (λ = 254–365 nm) in controlled chambers. Analyze products via GC-MS and ion chromatography for oxidation byproducts .

- Microbial Degradation : Screen soil samples for microbial consortia. Employ stable isotope probing (SIP) with ¹³C-labeled compounds to track biodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.